![molecular formula C16H18N6O2 B2832289 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide CAS No. 893932-78-0](/img/structure/B2832289.png)
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide
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Description
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MP-10 and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
- Compound 5, derived from this structure, exhibits excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation velocity (Dv) of 9408 m/s, comparable to the secondary explosive benchmark CL-20 .
- Compound 10, an azo derivative, boasts remarkable thermal stability (Td = 305 °C) and a high Dv of 9200 m/s, making it a promising heat-resistant explosive .
- Compounds 14, 17, and 19 are sensitive but have outstanding calculated detonation performance, suggesting their potential as primary explosives .
- Leveraging the inactive group strategy, researchers identified 3-(2-pyridyl)-benzothiazol-2-one as a lead scaffold for herbicides. This scaffold originates from benzothiazole, commonly found in herbicides like mefenacet and benazolin .
- [1,2,4]Triazolo[1,5-a]pyrimidines have been explored as bio-isosteres for purines, carboxylic acids, and N-acetylated lysine in medicinal chemistry .
- [1,2,3]Triazolo[1,5-a]pyridines can be used as precursors for tautomeric 2-(diazomethyl)pyridines. This methodology enables the synthesis of various nitrogen-containing heterocycles .
- Researchers have successfully synthesized [1,2,3]/[1,2,4]-triazoles using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .
Energetic Materials
Herbicide Development
Medicinal Chemistry
Cascade Transformations
Synthesis Methods
Crystallographic Studies
properties
IUPAC Name |
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-3-7-17-13(23)9-21-10-18-15-14(16(21)24)19-20-22(15)12-6-4-5-11(2)8-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVAYRNRGJJPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide |
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